
(S)-1-(3-Methylpyridin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Methylpyridin-2-yl)ethanamine is a chiral amine compound with a pyridine ring substituted at the 3-position by a methyl group and an ethanamine side chain at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methylpyridin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(S)-1-(3-Methylpyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-1-(3-Methylpyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(3-Methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
Similar Compounds
2-Methylpyridine: A simpler analog without the ethanamine side chain.
3-Methylpyridine: Lacks the chiral center and ethanamine side chain.
Pyridine: The parent compound without any substitutions.
Uniqueness
(S)-1-(3-Methylpyridin-2-yl)ethanamine is unique due to its chiral center and the presence of both a methyl group and an ethanamine side chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(1S)-1-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1 |
InChIキー |
PWLIYNAODUMYSS-ZETCQYMHSA-N |
異性体SMILES |
CC1=C(N=CC=C1)[C@H](C)N |
正規SMILES |
CC1=C(N=CC=C1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


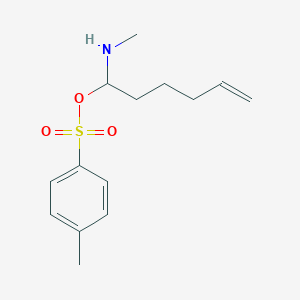
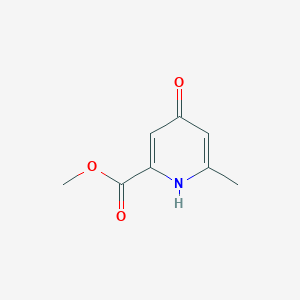
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
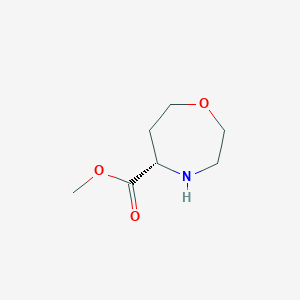
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)
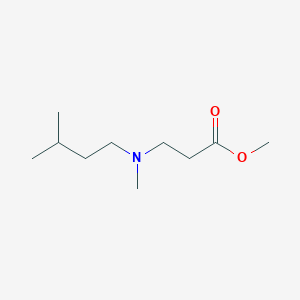
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)

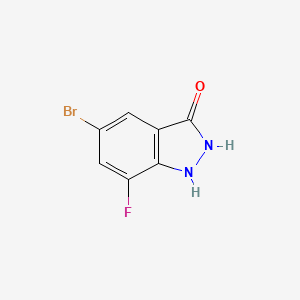
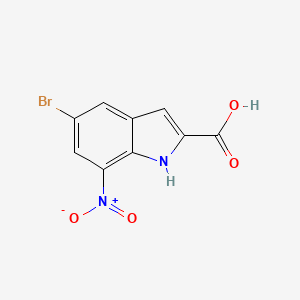

![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)
![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)
